molecular formula C19H27N5OS B6772972 N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide

N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide

Cat. No.: B6772972
M. Wt: 373.5 g/mol
InChI Key: IKIMGFKWRGCKFT-UHFFFAOYSA-N
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Description

N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide is a complex organic compound that features a unique combination of structural elements, including an indazole ring, a thiophene ring, and a piperazine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5OS/c1-14(2)24-17-12-16(6-5-15(17)13-20-24)21-19(25)23-9-7-22(8-10-23)18-4-3-11-26-18/h3-4,11,13-14,16H,5-10,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIMGFKWRGCKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(CCC(C2)NC(=O)N3CCN(CC3)C4=CC=CS4)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide typically involves multiple steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and ketones under acidic or basic conditions.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and appropriate leaving groups.

    Attachment of the Thiophene Ring: The thiophene ring is usually attached through cross-coupling reactions such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

    Final Coupling and Functionalization: The final step involves coupling the indazole and piperazine intermediates, followed by functionalization to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while reduction of nitro groups can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide is explored for its potential therapeutic applications. It could be a candidate for drug development targeting specific diseases or conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(1-propan-2-yl-4,5,6,7-tetrahydroindazol-6-yl)-4-thiophen-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding, inhibition, or activation, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1-propan-2-yl-4,5,6,7-tetra

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